molecular formula C14H16N4O3 B2353782 N-(2,4-diethoxypyrimidin-5-yl)picolinamide CAS No. 1448050-75-6

N-(2,4-diethoxypyrimidin-5-yl)picolinamide

Cat. No.: B2353782
CAS No.: 1448050-75-6
M. Wt: 288.307
InChI Key: CJIWVSROLYNNMU-UHFFFAOYSA-N
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Description

“N-(2,4-diethoxypyrimidin-5-yl)picolinamide” is a chemical compound that contains a pyrimidine ring and a picolinamide group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Picolinamide, on the other hand, is a compound derived from picolinic acid, which is an organic compound that is a derivative of pyridine with a carboxyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrimidine ring with ethoxy groups at the 2 and 4 positions, and a picolinamide group attached to the nitrogen at the 5 position.

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(2,4-diethoxypyrimidin-5-yl)picolinamide serves as a key intermediate or structural motif in the development of various pharmacologically active compounds. Its applications are observed in the design of negative allosteric modulators, inhibitors, and other therapeutic agents targeting a range of diseases, including cancer and neurological disorders.

  • Development of mGlu5 Negative Allosteric Modulators

    this compound derivatives have been synthesized for use as negative allosteric modulators of the mGlu5 receptor, offering potential alternative treatments for depression. The synthesis process emphasizes efficient crystallization techniques over chromatography, enhancing purity and scalability for clinical trials (Thomas K. David et al., 2017).

  • Anticancer Agents

    Rhodium, iridium, and ruthenium complexes incorporating this compound ligands have been developed, displaying significant cytotoxicity against cancer cells. The structural modifications, such as halide substitutions, play a crucial role in enhancing their effectiveness, with some complexes outperforming cisplatin in specific cancer cell lines (Zahra Almodares et al., 2014).

  • Selective Inhibition of the Mutant B-Raf Pathway

    A novel series of aminoisoquinolines, featuring this compound, has been identified as potent and selective inhibitors of the mutant B-Raf pathway. These compounds show promising antitumor activity in xenograft models, highlighting their potential for cancer therapy (A. Smith et al., 2009).

Catalysis and Organic Synthesis

This compound also finds application in catalysis and organic synthesis, facilitating the development of complex molecules through C-H activation and functionalization strategies.

  • Cobalt-Catalyzed Selective Synthesis: Utilizing this compound as a traceless directing group, cobalt-catalyzed oxidative annulation of benzylamides with alkynes has been achieved, leading to the synthesis of isoquinolines. This method demonstrates excellent regioselectivity and functional group tolerance, expanding the toolkit for constructing heterocyclic compounds (Chang-Sheng Kuai et al., 2017).

Safety and Hazards

The safety and hazards associated with “N-(2,4-diethoxypyrimidin-5-yl)picolinamide” are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for “N-(2,4-diethoxypyrimidin-5-yl)picolinamide” could potentially involve exploring its synthesis, its chemical reactivity, and its potential applications in various fields, such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-7-5-6-8-15-10/h5-9H,3-4H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIWVSROLYNNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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